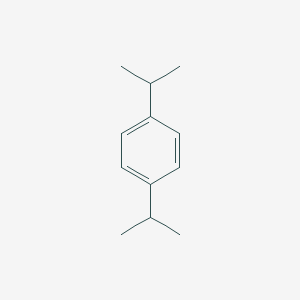

1,4-Diisopropylbenzene

Description

Properties

IUPAC Name |

1,4-di(propan-2-yl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18/c1-9(2)11-5-7-12(8-6-11)10(3)4/h5-10H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPPWGCYEYAMHDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25822-43-9 | |

| Record name | Benzene, 1,4-bis(1-methylethyl)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25822-43-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID2026652 | |

| Record name | 1,4-Diisopropylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2026652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Gas or Vapor; Liquid, White solid; [HSDB] Colorless liquid; [MSDSonline] | |

| Record name | Benzene, 1,4-bis(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Diisopropylbenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2822 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

210.3 °C | |

| Record name | 1,4-DIISOPROPYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5331 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

INSOL IN WATER, Sol in all proportions of alcohol, ether, acetone, benzene. | |

| Record name | 1,4-DIISOPROPYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5331 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.8568 AT 20 °C/4 °C | |

| Record name | 1,4-DIISOPROPYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5331 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.24 [mmHg], 1 MM HG AT 40.0 °C | |

| Record name | 1,4-Diisopropylbenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2822 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,4-DIISOPROPYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5331 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Liquid | |

CAS No. |

100-18-5 | |

| Record name | 1,4-Diisopropylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100-18-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Diisopropylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100185 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-DIISOPROPYLBENZENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84198 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,4-bis(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Diisopropylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2026652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-diisopropylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.570 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-DIISOPROPYLBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5M62031NZP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,4-DIISOPROPYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5331 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-17.1 °C | |

| Record name | 1,4-DIISOPROPYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5331 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

1,4-Diisopropylbenzene synthesis mechanism from benzene and propylene

An In-Depth Technical Guide to the Synthesis of 1,4-Diisopropylbenzene from Benzene (B151609) and Propylene (B89431)

Introduction

1,4-Diisopropylbenzene (p-DIPB), an aromatic hydrocarbon, serves as a crucial chemical intermediate in a multitude of industrial applications.[1][2] Its utility extends from the production of high-performance polymers, resins, and stabilizers to its use as a solvent in the manufacturing of pharmaceuticals and agrochemicals.[3][4] The primary industrial route to p-DIPB is the Friedel-Crafts alkylation of benzene with propylene.[5][6] Historically, this process relied on homogeneous Lewis acid catalysts like aluminum chloride (AlCl₃) and sulfuric acid (H₂SO₄).[7][8] However, modern synthesis has largely shifted towards the use of heterogeneous solid acid catalysts, particularly shape-selective zeolites, which offer significant environmental, safety, and efficiency advantages.[8][9][10]

This technical guide provides a comprehensive overview of the synthesis mechanism of 1,4-diisopropylbenzene, focusing on the underlying chemistry, catalytic systems, reaction kinetics, and key experimental methodologies for researchers, scientists, and drug development professionals.

The Core Reaction Mechanism: Electrophilic Aromatic Substitution

The synthesis of diisopropylbenzene from benzene and propylene is a classic example of a Friedel-Crafts alkylation, which proceeds via an electrophilic aromatic substitution mechanism.[8][11] The reaction occurs in a stepwise manner, beginning with the formation of cumene (B47948) (isopropylbenzene), which is subsequently alkylated further to yield di- and tri-substituted products.

-

Generation of the Electrophile : The reaction is initiated by an acid catalyst, which activates the propylene molecule. In the case of solid acid zeolites, a Brønsted acid site (a proton, H⁺) protonates the double bond of propylene to form a secondary isopropyl carbocation. This carbocation is the key electrophilic species.[8]

-

Electrophilic Attack : The electron-rich π-system of the benzene ring attacks the positively charged isopropyl carbocation. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[11]

-

Deprotonation : A weak base (e.g., the conjugate base of the catalyst) removes a proton from the carbon atom bearing the isopropyl group, restoring the aromaticity of the ring and yielding the first product, cumene.

-

Subsequent Alkylations : The isopropyl group is an activating, ortho-para directing group. Consequently, the cumene produced is more reactive than the initial benzene and readily undergoes a second alkylation. This second reaction produces a mixture of diisopropylbenzene isomers (ortho, meta, and para).[5] Further alkylation can also occur, leading to the formation of triisopropylbenzenes (TIPB) as byproducts.[9]

Catalysis: The Shift to Shape-Selective Zeolites

The choice of catalyst is paramount in directing the reaction towards the desired 1,4-diisopropylbenzene isomer.

-

Traditional Catalysts : Homogeneous catalysts like AlCl₃ and H₂SO₄ are effective but suffer from major drawbacks, including being highly corrosive, difficult to separate from the product mixture, and generating significant hazardous waste.[9][10]

-

Solid Acid Catalysts (Zeolites) : Zeolites are crystalline microporous aluminosilicates that have become the industry standard for this reaction.[8][9] Their key advantage is shape selectivity , where the pore structure and channel dimensions of the zeolite framework sterically influence which molecules can form within the catalyst's cavities.[10][12]

-

Zeolites with medium to large pores, such as ZSM-12 , Beta (BEA) , and Mordenite (MOR) , are particularly effective.[9][10][13][14]

-

The constrained environment within the zeolite pores hinders the formation of the bulkier ortho and meta isomers, thereby favoring the synthesis of the more linear para isomer.[12][13] This allows for the production of a diisopropylbenzene mixture significantly enriched in the 1,4-isomer, often exceeding 80%.[13]

-

Process Pathways and Competing Reactions

The alkylation of benzene with propylene is not a single reaction but a complex network of parallel and consecutive reactions. Control over process conditions is essential to maximize the yield of p-DIPB.

-

Main Alkylation Pathway : Benzene + Propylene → Cumene Cumene + Propylene → Diisopropylbenzene (o-, m-, p-)

-

Key Side Reactions :

-

Transalkylation : This reversible reaction involves the transfer of an alkyl group. It is used industrially to convert less valuable polyisopropylbenzenes back into the more desirable cumene by reacting them with benzene.[5][9][15] Diisopropylbenzene + Benzene ⇌ 2 Cumene

-

Isomerization : Under the acidic reaction conditions, the initially formed diisopropylbenzene isomers can interconvert. This can lead to a product mixture that approaches thermodynamic equilibrium, which favors the meta isomer at higher temperatures.[7][13] p-Diisopropylbenzene ⇌ m-Diisopropylbenzene

-

Disproportionation : One alkylated molecule transfers an alkyl group to another, which is the reverse of transalkylation. 2 Cumene ⇌ Benzene + Diisopropylbenzene

-

Quantitative Data Summary

The product distribution is highly dependent on the catalyst and reaction conditions, particularly temperature. Lower temperatures tend to favor the kinetically controlled product (p-DIPB), while higher temperatures allow the mixture to equilibrate, favoring the thermodynamically stable m-DIPB.[13]

| Catalyst | Temperature (°C) | Pressure | Benzene/Propylene (Molar Ratio) | Propylene Conversion (%) | Cumene Selectivity (%) | p-DIPB Selectivity (%) | m-DIPB Selectivity (%) | Reference |

| β-Zeolite | 260 | Atmospheric | ~0.5 | 21.8 | 77.4 | - | - | [9] |

| ZSM-12 | 150-200 | 0-500 psig | - | High | Low | ~78 | ~20 | [13] |

| ZSM-12 | 250-300 | 0-500 psig | - | High | Low | ~35 | ~65 | [13] |

| Silica-Alumina | 200 (392°F) | 700 psig | - | - | - | 3.2 | 93.9 | [16] |

| Silica-Alumina | 235 (455°F) | 700 psig | - | - | - | 13.9 | 79.4 | [16] |

Experimental Protocols

Detailed experimental procedures are critical for reproducible synthesis and catalyst evaluation. Below are representative protocols for gas-phase and liquid-phase alkylation.

Protocol 1: Gas-Phase Alkylation in a Fixed-Bed Reactor[9]

This protocol is typical for catalyst screening and kinetic studies.

-

Catalyst Preparation : Activate 100 mg of the chosen zeolite catalyst (e.g., β-zeolite) by heating at 300°C under a nitrogen flow for 12 hours.

-

Reactor Setup : Mix the activated catalyst with 100 mg of an inert material (e.g., silicon carbide) and load it into a quartz fixed-bed differential reactor.

-

Reactant Feed : Pass a propylene gas feed through a saturator containing benzene at 25°C to create a mixed gas stream. Control the flow rates to achieve the desired benzene-to-propylene molar ratio and weight hourly space velocity (WHSV).

-

Reaction : Heat the reactor to the target temperature (e.g., in the range of 200–300°C) using an electric furnace. Maintain the reaction at atmospheric pressure.

-

Product Analysis : Collect the reactor effluent in a cold trap and analyze the liquid product composition using Gas Chromatography (GC) equipped with a suitable column (e.g., CP-Sil 5) and a Flame Ionization Detector (FID).[15]

Protocol 2: Liquid-Phase Isomerization/Synthesis[16][17]

This protocol, adapted from patent literature, describes a liquid-full reactor system suitable for larger-scale synthesis or isomerization studies.

-

Catalyst Loading : Load 142 g of a silica-alumina catalyst into a 1.0" outer diameter stainless steel tube reactor. Use inert packing material (e.g., glass wool, glass chips) to support the catalyst bed.

-

System Pressurization : Pressurize the system with an inert gas and maintain the pressure at 700 psig using a back-pressure controller.

-

Reactant Feed : Heat the reactor to the desired temperature (e.g., 200°C / 392°F) using an external heater.

-

Reaction : Introduce a liquid feed stream (e.g., a mixture of benzene and propylene, or a stream of m-DIPB for isomerization studies) into the reactor with a vertical downflow at a controlled rate (e.g., 4.0 g/minute ). The system is operated liquid-full.

-

Sampling and Analysis : Allow the system to reach a steady state. Collect liquid samples of the product stream and analyze by Gas Chromatography (GC) to determine the composition.

-

Temperature Study : Adjust the reactor temperature to a new setpoint (e.g., 215°C, 235°C), allow the system to re-stabilize, and collect additional samples for analysis to study the effect of temperature on product distribution.

Conclusion

The synthesis of 1,4-diisopropylbenzene from benzene and propylene is a sophisticated process governed by the principles of electrophilic aromatic substitution. The evolution from corrosive homogeneous catalysts to environmentally benign and highly selective heterogeneous zeolite catalysts represents a significant advancement in industrial chemistry. Achieving a high yield of the desired para isomer requires a deep understanding of the interplay between the main alkylation reaction and competing side reactions like isomerization and transalkylation. For researchers and developers, precise control over the catalyst's structural properties (i.e., shape selectivity) and process parameters, especially temperature and reactant ratios, is the key to optimizing this important industrial synthesis.

References

- 1. 1 4-Diisopropylbenzene Market Size, Growth and Forecast 2032 [credenceresearch.com]

- 2. globalinsightservices.com [globalinsightservices.com]

- 3. persistencemarketresearch.com [persistencemarketresearch.com]

- 4. nbinno.com [nbinno.com]

- 5. Diisopropylbenzene - Wikipedia [en.wikipedia.org]

- 6. 1,4-Diisopropylbenzene | C12H18 | CID 7486 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. US2817687A - Preparation of m- and p-diisopropyl-benzene - Google Patents [patents.google.com]

- 8. Study on the alkylation of aromatic hydrocarbons and propylene - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. revroum.lew.ro [revroum.lew.ro]

- 11. youtube.com [youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. patents.justia.com [patents.justia.com]

- 14. Elucidation of the mechanism and structure–reactivity relationship in zeolite catalyzed alkylation of benzene with propylene - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 15. ejaet.com [ejaet.com]

- 16. 1,4-DIISOPROPYLBENZENE synthesis - chemicalbook [chemicalbook.com]

Spectroscopic Analysis of 1,4-Diisopropylbenzene: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for 1,4-diisopropylbenzene, a common organic compound used as a solvent and chemical intermediate. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for molecular characterization.

Molecular Structure of 1,4-Diisopropylbenzene

1,4-Diisopropylbenzene is an aromatic hydrocarbon with the chemical formula C₁₂H₁₈. Its structure consists of a central benzene (B151609) ring substituted with two isopropyl groups at the para position.

Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for 1,4-diisopropylbenzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 7.15 | s | 4H | - | Aromatic protons (Ar-H) |

| 2.86 | sept | 2H | 6.9 | Methine protons (-CH) |

| 1.24 | d | 12H | 6.9 | Methyl protons (-CH₃) |

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| 146.5 | Quaternary aromatic carbons (C-isopropyl) |

| 126.2 | Aromatic carbons (CH) |

| 33.8 | Methine carbons (-CH) |

| 24.1 | Methyl carbons (-CH₃) |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050-3000 | Medium | Aromatic C-H stretch |

| 2960-2850 | Strong | Aliphatic C-H stretch (from isopropyl groups) |

| 1610, 1510 | Medium | Aromatic C=C ring stretch |

| 1465 | Medium | CH₂ bend and CH₃ asymmetric bend |

| 1385, 1365 | Medium | CH₃ symmetric bend (gem-dimethyl split) |

| 830 | Strong | para-disubstituted C-H out-of-plane bend |

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment |

| 162 | 25 | [M]⁺ (Molecular Ion) |

| 147 | 100 | [M-CH₃]⁺ (Base Peak) |

| 119 | 31 | [M-C₃H₇]⁺ |

| 91 | 20 | [C₇H₇]⁺ (Tropylium ion) |

| 43 | 20 | [C₃H₇]⁺ (Isopropyl cation) |

Experimental Protocols

The following sections provide detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

-

Approximately 20-30 mg of 1,4-diisopropylbenzene is dissolved in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) directly within an NMR tube.

-

The sample is gently agitated to ensure homogeneity.

-

Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm).

¹H and ¹³C NMR Acquisition:

-

Instrument: A 400 MHz (or higher) NMR spectrometer is utilized.

-

¹H NMR Parameters:

-

A standard one-pulse sequence is employed.

-

The spectral width is set to approximately 16 ppm.

-

A relaxation delay of 1-2 seconds is used.

-

Typically, 16 to 32 scans are acquired for a good signal-to-noise ratio.

-

-

¹³C NMR Parameters:

-

A proton-decoupled pulse sequence is used to simplify the spectrum.

-

The spectral width is set to approximately 250 ppm.

-

A longer relaxation delay of 2-5 seconds is necessary due to the longer relaxation times of quaternary carbons.

-

A significantly larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.

-

Data Processing:

-

The raw data (Free Induction Decay - FID) is Fourier transformed.

-

Phase and baseline corrections are applied.

-

The spectra are referenced to the TMS signal at 0 ppm.

-

For ¹H NMR, the signals are integrated to determine the relative number of protons.

-

Coupling constants are measured from the splitting patterns in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid Film):

-

A drop of neat 1,4-diisopropylbenzene is placed on the surface of a clean, dry salt plate (e.g., NaCl or KBr).[1]

-

A second salt plate is carefully placed on top to create a thin liquid film between the plates.[1]

IR Spectrum Acquisition:

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Parameters:

-

A background spectrum of the clean, empty salt plates is recorded first.

-

The sample is then placed in the spectrometer's sample holder.

-

The spectrum is typically recorded from 4000 cm⁻¹ to 400 cm⁻¹.

-

A resolution of 4 cm⁻¹ is generally sufficient.

-

Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

-

Data Processing:

-

The background spectrum is automatically subtracted from the sample spectrum.

-

The resulting transmittance or absorbance spectrum is plotted.

-

Peak positions (in cm⁻¹) and their relative intensities are identified and tabulated.

Mass Spectrometry (MS)

Sample Introduction and Ionization (GC-MS):

-

A dilute solution of 1,4-diisopropylbenzene in a volatile solvent (e.g., dichloromethane (B109758) or hexane) is prepared.

-

1 µL of the solution is injected into a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).

-

The GC separates the components of the sample, with 1,4-diisopropylbenzene eluting at a characteristic retention time.

-

As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.

-

Electron Impact (EI) ionization is typically used, with a standard electron energy of 70 eV.

Mass Analysis:

-

Instrument: A quadrupole or time-of-flight (TOF) mass analyzer is commonly used.

-

Parameters:

-

The mass-to-charge ratio (m/z) is scanned over a range, for example, from 40 to 200 amu.

-

Data Processing:

-

The mass spectrum is plotted as relative intensity versus m/z.

-

The molecular ion peak is identified.

-

The base peak (the most intense peak) is assigned a relative intensity of 100%.

-

The fragmentation pattern is analyzed to identify characteristic fragment ions.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of an organic compound like 1,4-diisopropylbenzene.

Mass Spectrometry Fragmentation Pathway

The fragmentation of the 1,4-diisopropylbenzene molecular ion in an EI mass spectrometer leads to several characteristic fragment ions. The primary fragmentation event is the loss of a methyl group to form the highly stable benzylic carbocation, which is the base peak in the spectrum.

References

An In-depth Technical Guide to the Solubility of 1,4-Diisopropylbenzene in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,4-diisopropylbenzene, a key intermediate in the synthesis of various commercial products. Understanding its solubility is crucial for its application in chemical synthesis, as a solvent, and in processes such as nuclear fuel reprocessing.

Core Concept: Solubility of 1,4-Diisopropylbenzene

1,4-Diisopropylbenzene is a nonpolar aromatic hydrocarbon. Its solubility is primarily governed by the principle of "like dissolves like," indicating a high affinity for other nonpolar or weakly polar organic solvents and a lack of solubility in highly polar solvents like water.

Quantitative Solubility Data

While precise quantitative solubility data (e.g., g/100 mL at specific temperatures) for 1,4-diisopropylbenzene in a wide range of organic solvents is not extensively documented in publicly available literature, multiple sources indicate that it is miscible with many common organic solvents. Miscibility implies that the substances are soluble in each other in all proportions, forming a homogeneous solution.

The following table summarizes the qualitative and reported miscibility of 1,4-diisopropylbenzene in various organic solvents.

| Solvent Class | Solvent | Solubility/Miscibility | Citation |

| Alcohols | Alcohol (general term) | Soluble in all proportions | [1] |

| Methanol (B129727) | Slightly soluble | [2][3] | |

| Ethers | Ether (general term) | Soluble in all proportions | [1] |

| Ketones | Acetone | Soluble in all proportions | [1] |

| Aromatic Hydrocarbons | Benzene | Soluble in all proportions | [1] |

| Halogenated Hydrocarbons | Chloroform | Sparingly soluble | [2][3] |

| Polar Solvents | Water | Insoluble | [2][3][4][5] |

It is important to note that while "soluble in all proportions" suggests miscibility, for critical applications, experimental verification is recommended. The slight solubility in methanol compared to general "alcohol" suggests that the alkyl chain length of the alcohol can influence solubility.

Experimental Protocols for Solubility Determination

For a compound like 1,4-diisopropylbenzene, where miscibility is expected in many organic solvents, a common experimental approach to confirm this and to determine solubility in solvents where it is not fully miscible is the isothermal saturation method . This method involves creating a saturated solution at a constant temperature and then determining the concentration of the solute.

General Experimental Protocol: Isothermal Saturation Method

-

Apparatus :

-

Constant temperature bath (e.g., water or oil bath) with precise temperature control (±0.1°C).

-

Sealed vials or flasks.

-

Magnetic stirrer and stir bars.

-

Analytical balance.

-

Syringes and filters (e.g., 0.45 µm PTFE).

-

Gas chromatograph (GC) with a suitable column (e.g., a non-polar capillary column) and a Flame Ionization Detector (FID), or a High-Performance Liquid Chromatograph (HPLC) with a UV detector.

-

Volumetric flasks and pipettes for standard preparation.

-

-

Procedure :

-

An excess amount of 1,4-diisopropylbenzene is added to a known volume or mass of the chosen organic solvent in a sealed vial.

-

The vial is placed in the constant temperature bath and stirred vigorously to ensure thorough mixing and to facilitate the equilibrium between the dissolved and undissolved solute.

-

The mixture is allowed to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached. Preliminary studies may be needed to determine the optimal equilibration time.

-

After equilibration, stirring is stopped, and the solution is allowed to stand for several hours to allow the undissolved solute to settle.

-

A sample of the supernatant (the clear, saturated solution) is carefully withdrawn using a pre-heated or pre-cooled syringe to the temperature of the bath to avoid any change in solubility during sampling.

-

The sample is immediately filtered to remove any suspended particles.

-

The filtered saturated solution is then accurately diluted with a known volume of a suitable solvent.

-

The concentration of 1,4-diisopropylbenzene in the diluted sample is determined using a pre-calibrated analytical instrument, typically GC-FID or HPLC-UV.

-

-

Calibration :

-

A series of standard solutions of 1,4-diisopropylbenzene of known concentrations are prepared in the solvent of interest.

-

These standards are analyzed using the same analytical method to generate a calibration curve (e.g., peak area versus concentration).

-

-

Calculation :

-

The concentration of 1,4-diisopropylbenzene in the diluted sample is determined from the calibration curve.

-

The solubility is then calculated by taking into account the dilution factor and is typically expressed in units such as g/100 mL, mol/L, or mole fraction.

-

Standardized methods from organizations like ASTM (e.g., ASTM D611 for aniline (B41778) point, which is related to miscibility) and OECD (e.g., OECD Guideline 105 for water solubility) provide frameworks that can be adapted for determining the solubility of hydrocarbons in organic solvents.[6][7][8][9][10][11][12][13][14][15]

Visualizations

Experimental Workflow for Solubility Determination

Caption: Workflow for determining solubility via the isothermal saturation method.

Logical Relationship of Solubility

Caption: The influence of solvent polarity on the solubility of 1,4-diisopropylbenzene.

References

- 1. 1,4-Diisopropylbenzene | C12H18 | CID 7486 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,4-DIISOPROPYLBENZENE CAS#: 100-18-5 [m.chemicalbook.com]

- 3. 1,4-DIISOPROPYLBENZENE | 100-18-5 [chemicalbook.com]

- 4. 1,4-Diisopropylbenzene, 98% | Fisher Scientific [fishersci.ca]

- 5. Diisopropylbenzene - Wikipedia [en.wikipedia.org]

- 6. parslianarvand.com [parslianarvand.com]

- 7. ASTM D611 - eralytics [eralytics.com]

- 8. webstore.ansi.org [webstore.ansi.org]

- 9. ASTM D611 (Aniline Point) – SPL [spllabs.com]

- 10. standards.iteh.ai [standards.iteh.ai]

- 11. oecd.org [oecd.org]

- 12. oecd.org [oecd.org]

- 13. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 14. filab.fr [filab.fr]

- 15. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

CAS number and molecular structure of 1,4-Diisopropylbenzene

An In-depth Technical Guide to 1,4-Diisopropylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,4-Diisopropylbenzene, including its chemical identity, molecular structure, physicochemical properties, and key applications in research and industry. Detailed experimental protocols and process diagrams are included to support practical applications.

Chemical Identity and Molecular Structure

CAS Number: 100-18-5[1][2][3][4]

Molecular Formula: C₁₂H₁₈[2][3]

IUPAC Name: 1,4-di(propan-2-yl)benzene[2]

Synonyms: p-Diisopropylbenzene, Benzene (B151609), 1,4-bis(1-methylethyl)-, p-Diisopropylbenzol, para-Diisopropylbenzene[2]

Molecular Weight: 162.27 g/mol [1][2]

The molecular structure of 1,4-Diisopropylbenzene consists of a central benzene ring substituted at the para positions (positions 1 and 4) with two isopropyl groups.

Physicochemical Properties

The physical and chemical properties of 1,4-Diisopropylbenzene are summarized in the table below. This data is essential for its handling, storage, and application in various experimental and industrial settings.

| Property | Value | Reference |

| Physical State | Clear, colorless liquid | [5] |

| Melting Point | -17 °C | [1][5] |

| Boiling Point | 210 °C | [1][5] |

| Density | 0.857 g/mL at 25 °C | [1][5] |

| Refractive Index | 1.489 at 20 °C | [1][5] |

| Vapor Pressure | 0.25 mmHg at 20 °C | [1][3] |

| Vapor Density | 5.6 (vs air) | [1][3] |

| Flash Point | 77 °C (170 °F) | [6][7] |

| Solubility | Insoluble in water; Soluble in alcohol, ether, acetone, and benzene. | [2][5] |

Synthesis and Production

1,4-Diisopropylbenzene is primarily produced through the alkylation of benzene or cumene (B47948) with propylene.[4] This reaction is typically catalyzed by a Lewis acid, such as aluminum trichloride.[4]

A common industrial synthesis workflow involves the following steps:

Caption: Synthesis workflow for 1,4-Diisopropylbenzene.

Experimental Protocols

Synthesis of 1,4-Diisopropylbenzene via Isomerization of m-Diisopropylbenzene

This protocol describes the isomerization of meta-diisopropylbenzene (m-DIPB) to para-diisopropylbenzene (p-DIPB) using a silica-alumina catalyst.

Materials and Equipment:

-

m-Diisopropylbenzene (98.5% purity)

-

Silica-alumina catalyst (90% silica, 10% alumina)

-

316 stainless steel tube reactor (24" long, 0.83" ID)

-

Inert packing material (e.g., glass wool, glass chips)

-

Hot-oil heat tracing system

-

High-pressure liquid pump

-

Back pressure controller

-

Gas chromatograph (GC) for analysis

Procedure:

-

Load the stainless steel reactor tube with 142 g of the silica-alumina catalyst, ensuring the catalyst bed is supported by inert packing material.

-

Heat the reactor to the desired temperature (e.g., 392°F) using the hot-oil heat tracing system.

-

Feed the m-DIPB stream into the reactor at a flow rate of 4.0 g/minute .

-

Maintain a pressure of 700 psig using the back pressure controller.

-

Allow the reaction to reach a steady state.

-

Collect the product stream and analyze the composition of diisopropylbenzene isomers using gas chromatography.

-

The temperature can be varied (e.g., to 419°F and 455°F) to study its effect on the isomerization and product distribution.

Applications in Research and Drug Development

1,4-Diisopropylbenzene serves as a crucial intermediate and solvent in various industrial and research applications.

-

Chemical Intermediate: It is a precursor for the synthesis of stabilizers, polymers, synthetic lubricants, and hydroperoxides.[5][8]

-

Pharmaceutical Synthesis: Due to its solvent properties and chemical stability, it is used in the synthesis of active pharmaceutical ingredients (APIs).[9][10][11] Its role is significant in the production of a range of pharmaceuticals, including anti-inflammatory agents and cardiovascular drugs.[11]

-

Nuclear Fuel Reprocessing: It is utilized in the TALSPEAK (Trivalent Actinide-Lanthanide Separation by Phosphorus reagent Extraction from Aqueous Komplexes) process for separating trivalent lanthanides from trivalent actinides in used nuclear fuel.[3]

-

Polymers and Resins: It finds application in the production of various polymers and resins.[8][9]

The following diagram illustrates the role of 1,4-diisopropylbenzene as a precursor in the synthesis of terephthalic acid, a monomer for polyesters.

Caption: Pathway from 1,4-Diisopropylbenzene to Terephthalic Acid.

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of 1,4-Diisopropylbenzene.

| Spectroscopic Technique | Key Features |

| ¹H NMR | Signals corresponding to the aromatic protons and the isopropyl protons (a septet for the CH group and a doublet for the two CH₃ groups). |

| ¹³C NMR | Signals for the aromatic carbons (substituted and unsubstituted) and the carbons of the isopropyl groups. |

| IR Spectroscopy | Characteristic peaks for C-H stretching (aromatic and aliphatic) and aromatic C=C bending. |

| Mass Spectrometry | A molecular ion peak at m/z 162, and fragmentation patterns corresponding to the loss of methyl and isopropyl groups. |

For detailed spectra, refer to spectral databases such as the NIST WebBook and PubChem.[2][12]

Safety and Handling

1,4-Diisopropylbenzene is a combustible liquid and may cause skin irritation.[3] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this chemical.[3] It should be stored in a cool, well-ventilated area away from oxidizing agents.[1] For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. 1,4-Diisopropylbenzene 97 100-18-5 [sigmaaldrich.com]

- 2. 1,4-Diisopropylbenzene | C12H18 | CID 7486 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,4-二异丙基苯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Diisopropylbenzene - Wikipedia [en.wikipedia.org]

- 5. 1,4-DIISOPROPYLBENZENE | 100-18-5 [chemicalbook.com]

- 6. 1,4-diisopropyl benzene, 100-18-5 [thegoodscentscompany.com]

- 7. 1,4-DIISOPROPYLBENZENE CAS#: 100-18-5 [m.chemicalbook.com]

- 8. goodyearchemical.com [goodyearchemical.com]

- 9. persistencemarketresearch.com [persistencemarketresearch.com]

- 10. globalinsightservices.com [globalinsightservices.com]

- 11. market.us [market.us]

- 12. Benzene, 1,4-bis(1-methylethyl)- [webbook.nist.gov]

Health and safety data for 1,4-Diisopropylbenzene in a laboratory setting

An In-depth Technical Guide to the Health and Safety of 1,4-Diisopropylbenzene in a Laboratory Setting

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for the handling and use of 1,4-Diisopropylbenzene in a laboratory environment. The following sections detail the substance's hazards, toxicological properties, safe handling protocols, and emergency procedures.

Chemical Identification and Physical Properties

1,4-Diisopropylbenzene is a colorless liquid with a sharp, penetrating odor.[1] It is important to be aware of its physical and chemical properties to ensure safe handling and storage.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₈ | [2][3] |

| Molecular Weight | 162.27 g/mol | [4] |

| CAS Number | 100-18-5 | [2] |

| Appearance | Colorless liquid | [2][5] |

| Odor | Acrid, pungent, sharp, penetrating | [1][5] |

| Melting Point | -17 °C (1.4 °F) | [2][6][7] |

| Boiling Point | 203-210 °C (397-410 °F) | [2][6][7] |

| Flash Point | 76 °C (168-170 °F) | [2][7][8] |

| Density | 0.857 g/cm³ at 20-25 °C | [6][9] |

| Vapor Pressure | 0.25 mmHg at 20 °C | [2][6] |

| Vapor Density | 5.6 (vs air) | [2][6][10] |

| Solubility in Water | Insoluble | [1][2][11] |

Hazard Identification and Classification

1,4-Diisopropylbenzene is classified as a hazardous substance. The primary hazards are summarized in the table below.

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 4 | H227: Combustible liquid |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H320: Causes eye irritation |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

| Hazardous to the Aquatic Environment, Acute Hazard | 1 | H400: Very toxic to aquatic life |

| Hazardous to the Aquatic Environment, Long-term Hazard | 1 | H410: Very toxic to aquatic life with long lasting effects |

Toxicological Data

Toxicological data is crucial for understanding the potential health effects of 1,4-Diisopropylbenzene.

| Test | Species | Route | Value | Source |

| LD50 | Rat | Oral | > 3200 mg/kg | [5] |

| LD50 | Rat | Oral | 3200 mg/kg | [9] |

| LD50 | Mouse | Oral | 3400 mg/kg | [10] |

| LD50 | Rat | Unreported | 11540 mg/kg | [10] |

| LD50 | Rabbit | Dermal | 14400 mg/kg | [11] |

| LC50 | Rat | Inhalation | 11 mg/L (4h) | [9] |

| LCLo | Mouse | Inhalation | 5300 mg/m³ (2h) | [4] |

Experimental Protocols

The provided toxicological data is based on standardized testing protocols. For example, the oral LD50 value in rats of >3200 mg/kg was determined according to the OECD Test Guideline 401.[5] This guideline details a procedure where the substance is administered in graduated doses to several groups of experimental animals, one dose per group. Observations of effects and mortality are then made. The LD50 is determined as the single dose of the substance that is statistically expected to cause death in 50% of the animals.

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize risk in the laboratory.

dot

Caption: Safe Handling and Storage Workflow.

Key Handling and Storage Precautions:

-

Personal Protective Equipment (PPE): Always wear safety glasses with side-shields or goggles, chemical-resistant gloves, and a lab coat.[2][5][9]

-

Ventilation: Use only in a well-ventilated area or under a chemical fume hood to minimize inhalation exposure.[2][9]

-

Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources as it is a combustible liquid.[2]

-

Peroxide Formation: 1,4-Diisopropylbenzene may form explosive peroxides upon prolonged storage, especially in the presence of air and light.[2][3] Containers should be dated upon opening and tested for peroxides periodically.[2][3]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[1][3]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5]

Emergency Procedures

In the event of an emergency, follow these procedures promptly.

First Aid Measures

dot

Caption: First Aid Procedures for Exposure.

-

Inhalation: If inhaled, move the person to fresh air.[2][5] If not breathing, give artificial respiration. Consult a physician.

-

Skin Contact: In case of skin contact, take off immediately all contaminated clothing.[5] Rinse skin with water/shower for at least 15 minutes.[5] Consult a physician if irritation persists.

-

Eye Contact: In case of eye contact, rinse cautiously with water for several minutes.[2][5] Remove contact lenses, if present and easy to do. Continue rinsing.[2][5] Consult a physician.

-

Ingestion: If swallowed, do NOT induce vomiting.[5] Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.

Fire Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3]

-

Specific Hazards: The substance is combustible.[2] Vapors are heavier than air and may travel along the ground to an ignition source.[5] Combustion may produce carbon oxides.[5]

-

Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.[5]

Accidental Release Measures

dot

Caption: Accidental Spill Response Protocol.

-

Personal Precautions: Wear appropriate personal protective equipment to prevent contact with skin and eyes and to avoid inhalation of vapors.[2][5]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so.[5] Do not let the product enter drains.[5] Discharge into the environment must be avoided.[5]

-

Containment and Cleaning: Absorb with inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[2][9]

Environmental Hazards

1,4-Diisopropylbenzene is very toxic to aquatic life with long-lasting effects.[5] Releases to the environment should be avoided.

Disposal Considerations

Dispose of 1,4-Diisopropylbenzene and its container in accordance with all local, regional, national, and international regulations.[5][9] Do not dispose of it with household garbage or allow it to reach the sewage system.[9]

This guide is intended to provide essential health and safety information. Always refer to the most current Safety Data Sheet (SDS) for 1,4-Diisopropylbenzene before use and ensure that a thorough risk assessment is conducted for your specific laboratory procedures.

References

- 1. DIISOPROPYLBENZENE (ALL ISOMERS) | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 2. fishersci.com [fishersci.com]

- 3. WERCS Studio - Application Error [assets.thermofisher.com]

- 4. 1,4-Diisopropylbenzene | C12H18 | CID 7486 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemicalbook.com [chemicalbook.com]

- 6. 1,4-Diisopropylbenzene 97 100-18-5 [sigmaaldrich.com]

- 7. 1,4-DIISOPROPYLBENZENE CAS#: 100-18-5 [m.chemicalbook.com]

- 8. 1,4-diisopropyl benzene, 100-18-5 [thegoodscentscompany.com]

- 9. bg.cpachem.com [bg.cpachem.com]

- 10. 1,4-Diisopropylbenzene | CAS#:100-18-5 | Chemsrc [chemsrc.com]

- 11. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

An In-depth Technical Guide to the Physical Properties of 1,4-Diisopropylbenzene as a Function of Temperature

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of 1,4-diisopropylbenzene, with a focus on their variation with temperature. The information contained herein is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other scientific fields where this compound is utilized.

Introduction

1,4-Diisopropylbenzene (p-DIPB), a dialkylated aromatic hydrocarbon, serves as a crucial intermediate in various chemical syntheses. Its physical properties are fundamental to understanding its behavior in different processes, from reaction kinetics to solvent applications. This guide details key physical parameters and their dependence on temperature, supported by available data and standard experimental methodologies.

General Properties

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₈ | [1] |

| Molecular Weight | 162.27 g/mol | [1] |

| CAS Number | 100-18-5 | [1] |

| Appearance | Colorless liquid | [1] |

| Melting Point | -17.1 °C | [1] |

| Boiling Point | 210.3 °C | [1] |

Temperature-Dependent Physical Properties

The following sections provide quantitative data on the key physical properties of 1,4-diisopropylbenzene and their variation with temperature.

| Temperature (°C) | Density (g/mL) | Reference |

| 20 | 0.8568 | [1] |

| 25 | 0.857 | [2][3] |

Vapor pressure is a key indicator of a liquid's volatility and is crucial for distillation processes and safety assessments. The vapor pressure of 1,4-diisopropylbenzene increases significantly with temperature. The relationship can be described by the Antoine equation:

log₁₀(P) = A − (B / (T + C))

where P is the vapor pressure in bar and T is the temperature in Kelvin. The Antoine constants for 1,4-diisopropylbenzene are provided by the National Institute of Standards and Technology (NIST).[4]

| Temperature Range (K) | A | B | C | Reference |

| 393.41 - 484.73 | 3.8176 | 1641.44 | -81.204 | [4] |

Using these constants, the vapor pressure at various temperatures can be calculated as shown in the table below.

| Temperature (°C) | Temperature (K) | Vapor Pressure (mmHg) | Vapor Pressure (kPa) |

| 40.0 | 313.15 | 1.00 | 0.133 |

| 60.0 | 333.15 | 3.33 | 0.444 |

| 80.0 | 353.15 | 9.38 | 1.25 |

| 100.0 | 373.15 | 23.8 | 3.17 |

| 120.0 | 393.15 | 54.5 | 7.27 |

| 140.0 | 413.15 | 115.3 | 15.37 |

| 160.0 | 433.15 | 227.8 | 30.37 |

| 180.0 | 453.15 | 422.3 | 56.30 |

| 200.0 | 473.15 | 736.5 | 98.19 |

| 210.3 | 483.45 | 760.0 | 101.33 |

A specific experimental data point is also available: 0.25 mmHg at 20 °C.[2][3]

Viscosity is a measure of a fluid's resistance to flow and is an important parameter in fluid handling and mixing applications. Specific temperature-dependent viscosity data for 1,4-diisopropylbenzene is not widely available.

Surface tension is the tendency of liquid surfaces to shrink into the minimum surface area possible. An estimated value for the surface tension of 1,4-diisopropylbenzene is available.

| Temperature (°C) | Surface Tension (mN/m) | Reference | | :--- | :--- | :--- | :--- | | 25 | 31.19 |[5] |

The refractive index is a measure of how much the path of light is bent, or refracted, when entering a material.

| Temperature (°C) | Refractive Index (nD) | Reference |

| 20 | 1.489 | [2][3] |

Experimental Protocols

Detailed experimental protocols for determining the physical properties of 1,4-diisopropylbenzene are not extensively published. However, the following are descriptions of standard methodologies that are broadly applicable for these measurements.

Method: ASTM D4052 - Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter.

-

Principle: This method employs a digital density meter that measures the oscillation period of a U-shaped tube filled with the liquid sample. The density is directly related to the oscillation period.

-

Apparatus: A digital density meter equipped with a temperature-controlled cell.

-

Procedure:

-

Calibrate the instrument with dry air and a reference standard of known density (e.g., pure water).

-

Inject the 1,4-diisopropylbenzene sample into the U-tube, ensuring no air bubbles are present.

-

Allow the sample to reach thermal equilibrium at the desired temperature.

-

The instrument measures the oscillation period and calculates the density.

-

Method: Reid Vapor Pressure Method (ASTM D323)

-

Principle: This method measures the vapor pressure of a liquid in a standardized apparatus at a specific temperature (37.8 °C or 100 °F). A chilled, air-saturated sample is introduced into a vapor pressure bomb, which is then heated in a water bath. The resulting pressure is measured.

-

Apparatus: Reid vapor pressure bomb (consisting of a gasoline chamber and an air chamber), pressure gauge, and a temperature-controlled water bath.

-

Procedure:

-

Chill the sample and the gasoline chamber to 0-1 °C.

-

Fill the chilled gasoline chamber with the sample.

-

Connect the gasoline chamber to the air chamber.

-

Immerse the assembled apparatus in a water bath maintained at 37.8 °C.

-

Periodically tap and agitate the apparatus until a constant pressure reading is obtained.

-

Method: ASTM D445 - Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids (and Calculation of Dynamic Viscosity).

-

Principle: This method determines the kinematic viscosity by measuring the time for a volume of liquid to flow under gravity through a calibrated glass capillary viscometer. The dynamic viscosity can be calculated by multiplying the kinematic viscosity by the density of the liquid.

-

Apparatus: Calibrated glass capillary viscometer (e.g., Ubbelohde type), a constant-temperature bath, and a timer.

-

Procedure:

-

Place the viscometer in the constant-temperature bath until it reaches the desired temperature.

-

Introduce the 1,4-diisopropylbenzene sample into the viscometer.

-

Draw the liquid up through the capillary to a point above the timing marks.

-

Measure the time it takes for the liquid to flow between the two timing marks.

-

Calculate the kinematic viscosity using the viscometer's calibration constant.

-

Method: Wilhelmy Plate Method

-

Principle: This method measures the force exerted on a thin plate (typically platinum) as it is brought into contact with the surface of the liquid. The surface tension is calculated from this force and the dimensions of the plate.

-

Apparatus: Tensiometer with a sensitive force balance and a platinum Wilhelmy plate.

-

Procedure:

-

Clean the Wilhelmy plate thoroughly.

-

Suspend the plate from the balance.

-

Raise the liquid sample until its surface just touches the bottom edge of the plate.

-

Measure the force required to pull the plate from the surface or the force at the point of maximum pull.

-

Calculate the surface tension using the measured force and the wetted perimeter of the plate.

-

Method: Differential Scanning Calorimetry (DSC)

-

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. The specific heat capacity can be determined by comparing the heat flow of the sample to that of a known standard (e.g., sapphire).

-

Apparatus: A differential scanning calorimeter.

-

Procedure (Three-Step Method):

-

Run a baseline scan with empty sample and reference pans.

-

Run a scan with a sapphire standard in the sample pan.

-

Run a scan with the 1,4-diisopropylbenzene sample in the sample pan.

-

The specific heat capacity of the sample is calculated by comparing the heat flow signals from the three scans.

-

Visualization of Temperature-Property Relationship

The following diagram illustrates the relationship between temperature and the vapor pressure of 1,4-diisopropylbenzene, a key physical property demonstrating significant temperature dependence.

Caption: Relationship between temperature and vapor pressure of 1,4-diisopropylbenzene.

References

- 1. 1,4-Diisopropylbenzene | C12H18 | CID 7486 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,4-DIISOPROPYLBENZENE | 100-18-5 [chemicalbook.com]

- 3. 1,4-DIISOPROPYLBENZENE CAS#: 100-18-5 [m.chemicalbook.com]

- 4. Benzene, 1,4-bis(1-methylethyl)- [webbook.nist.gov]

- 5. Registration Dossier - ECHA [echa.europa.eu]

- 6. Benzene, 1,4-bis(1-methylethyl)- (CAS 100-18-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

Isomers of diisopropylbenzene and their physical property differences

An In-depth Technical Guide to the Isomers of Diisopropylbenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract: Diisopropylbenzene (DIPB) is an aromatic hydrocarbon existing as three distinct positional isomers: ortho (1,2-), meta (1,3-), and para (1,4-). While sharing the same molecular formula (C₁₂H₁₈) and molecular weight (162.27 g/mol ), their differing spatial arrangements of the isopropyl groups on the benzene (B151609) ring lead to significant variations in physical properties and chemical reactivity.[1][2][3] These differences are critical for their industrial synthesis, separation, and application. This guide provides a comprehensive overview of the synthesis, physical properties, and key applications of diisopropylbenzene isomers, with a focus on their role as chemical intermediates relevant to various industries, including pharmaceuticals.

Introduction to Diisopropylbenzene Isomers

Diisopropylbenzene encompasses three structural isomers, which are all colorless liquids at room temperature and are generally insoluble in water.[1][4] Their primary industrial relevance stems from their use as intermediates in the production of other chemicals. For instance, the meta and para isomers are key precursors to resorcinol (B1680541) and hydroquinone, respectively, through the Hock rearrangement process.[1][5] They are typically produced as by-products during the synthesis of cumene (B47948), which involves the alkylation of benzene with propylene (B89431).[2][3][6]

Synthesis and Production

The industrial production of diisopropylbenzenes is primarily achieved through the Friedel-Crafts alkylation of benzene or cumene with propylene.[1] This reaction is catalyzed by various Lewis acids, such as aluminum trichloride, or solid acid catalysts like zeolites.[1][7] The initial alkylation typically yields a mixture of all three isomers, along with other polyalkylated by-products.[8]

// Nodes Benzene [label="Benzene / Cumene"]; Propylene [label="Propylene"]; Reactor [label="Alkylation Reactor\n(Lewis Acid / Zeolite Catalyst)", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Mixture [label="Crude Product Mixture\n(o-, m-, p-DIPB, Cumene, Polyalkylates)"]; Separation [label="Separation & Purification\n(Fractional Distillation)"]; p_DIPB [label="para-DIPB", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; m_o_mix [label="meta- / ortho-DIPB Mixture"]; Isomerization [label="Isomerization / Transalkylation", shape=cylinder, fillcolor="#FBBC05", fontcolor="#202124"]; Recycle [label="Recycle", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Benzene -> Reactor; Propylene -> Reactor; Reactor -> Mixture [label="Alkylation"]; Mixture -> Separation; Separation -> p_DIPB [label="High BP"]; Separation -> m_o_mix [label="Close BPs"]; m_o_mix -> Isomerization; Isomerization -> Separation [label="Equilibrated Mixture"]; Separation -> Recycle [label="Unreacted / Byproducts"]; Recycle -> Reactor; } caption="Figure 2: General industrial workflow for DIPB synthesis and isomer separation."

The relative ratios of the isomers in the product stream can be controlled by the choice of catalyst and reaction conditions. For example, certain zeolite catalysts like ZSM-12 have been shown to selectively produce p-diisopropylbenzene.[7] Following synthesis, the isomers are separated. Due to its significantly higher melting point and different boiling point, p-DIPB can be isolated from the mixture via fractional distillation and crystallization.[8][9] The boiling points of o-DIPB and m-DIPB are very close, making their separation by distillation challenging.[8] Undesired isomers can be converted to the desired form through subsequent isomerization or transalkylation reactions.[1][5]

Physical Property Differences

The substitution pattern of the isopropyl groups has a profound impact on the physical properties of the isomers. The most notable difference is in the melting point, where the highly symmetric para-isomer has a much higher melting point than the ortho and meta isomers. This is a common feature in disubstituted benzene rings, as the symmetry of the para isomer allows for more efficient packing in the crystal lattice. Boiling points are relatively similar, though distinct enough to allow for fractional distillation, particularly for separating the para isomer.[1]

| Property | 1,2-Diisopropylbenzene (ortho) | 1,3-Diisopropylbenzene (meta) | 1,4-Diisopropylbenzene (para) |

| CAS Number | 577-55-9[1] | 99-62-7[1] | 100-18-5[1] |

| Molecular Formula | C₁₂H₁₈[1] | C₁₂H₁₈[1] | C₁₂H₁₈[1] |

| Molar Mass ( g/mol ) | 162.28[1] | 162.27[2] | 162.27[3] |

| Melting Point (°C) | -57[1] | -63[1][10] | -17[1][9] |

| Boiling Point (°C) | 205[1] | 203[1][10] | 210[1][9] |

| Density (g/mL) | Not available | 0.857 @ 20°C[11] | 0.857 @ 25°C[9] |

| Refractive Index (n20/D) | Not available | 1.488[10] | 1.489[9] |

| Water Solubility | Very slightly soluble[1] | 72.0 µg/L @ 25°C[6] | 40.5 µg/L @ 25°C[6] |

| Vapor Pressure | Not available | Not available | 0.25 mmHg @ 20°C |

| Flash Point (°C) | ~77 (as mixture)[12] | ~77 (as mixture)[12] | 77 / 80[13] |

Relevance to Drug Development and Medicinal Chemistry

While diisopropylbenzene isomers are not typically active pharmaceutical ingredients (APIs), they serve as important chemical intermediates.[10] Furthermore, the study of these simple isomers provides a clear illustration of principles that are fundamental to drug discovery and development.

Positional isomerism, as seen in DIPB, is a critical concept in medicinal chemistry. The specific placement of functional groups on a scaffold can dramatically alter a molecule's shape, polarity, and ability to interact with biological targets like enzymes and receptors.[14]

// Edges IsomerA -> Receptor [label="Optimal Fit"]; Receptor -> OutcomeA [color="#34A853"];

IsomerB -> Receptor [label="Poor Fit", style=dashed]; Receptor -> OutcomeB [color="#FBBC05", style=dashed];

IsomerC -> Receptor [label="Incorrect Fit"]; Receptor -> OutcomeC [color="#EA4335"]; } caption="Figure 3: Isomerism's impact on drug-target interaction."

As illustrated conceptually in Figure 3, different isomers of a drug molecule can have vastly different pharmacological profiles:

-

Therapeutic Efficacy: One isomer may have the ideal three-dimensional structure to bind with high affinity to a target, producing the desired therapeutic effect.[15][16]

-

Inactivity or Reduced Potency: Another isomer might not fit the binding site correctly, rendering it inactive or significantly less potent.[17]

-

Toxicity: In some cases, an alternative isomer may bind to different, "off-target" receptors, leading to unwanted side effects or toxicity.[15][18]

Therefore, the precise control of isomer synthesis and purification, a challenge also faced in the production of diisopropylbenzenes, is a cornerstone of modern pharmaceutical development.[17]

Experimental Protocols

Synthesis: Alkylation of Cumene with Propylene

This protocol describes a general method for producing a mixture of diisopropylbenzene isomers, with a focus on synthesizing the para isomer.

Objective: To synthesize diisopropylbenzene via Friedel-Crafts alkylation.

Materials:

-

Cumene (Isopropylbenzene)

-

Propylene gas

-

Alkylation catalyst (e.g., silica-alumina catalyst, ZSM-12 zeolite)[7][19]

-

High-pressure reactor (e.g., stainless steel tube reactor)[19]

-

Inert packing material (e.g., glass wool, glass chips)[20]

-

Nitrogen gas for inerting

Procedure:

-

Catalyst Loading: A stainless steel tube reactor is packed with the chosen alkylation catalyst. The catalyst bed is supported by inert packing material like glass wool.[20]

-

System Purge: The reactor system is purged with nitrogen to remove air and moisture.

-

Reaction Conditions: The reactor is heated to the target temperature (e.g., 170-240°C).[8] The pressure is maintained at a set level (e.g., 700 psig) using a back-pressure controller.[20]

-

Feed Introduction: A feed stream of liquid cumene and propylene gas is introduced into the reactor at a controlled rate.[19] The ratio of reactants is crucial for optimizing the yield of diisopropylbenzene versus other by-products.

-

Reaction: The reactants pass over the catalyst bed where the alkylation of cumene with propylene occurs, producing a mixture of o-, m-, and p-diisopropylbenzene.[19]

-

Product Collection: The effluent from the reactor, a mixture of unreacted starting materials, DIPB isomers, and polyalkylated products, is cooled and collected.

-

Analysis: The composition of the product mixture is analyzed using gas chromatography (GC) to determine the relative percentages of each isomer and by-product.[20]

Purification: Separation of p-Diisopropylbenzene by Fractional Distillation

Objective: To isolate p-diisopropylbenzene from the crude reaction mixture.

Materials:

-

Crude diisopropylbenzene product mixture

-

Fractional distillation apparatus with a high-efficiency column (e.g., Vigreux or packed column)

-

Heating mantle

-

Condenser

-

Receiving flasks

-

Vacuum pump (optional, for vacuum distillation)

Procedure:

-

Apparatus Setup: Assemble the fractional distillation apparatus. The distillation flask is charged with the crude product mixture.

-

Initial Distillation: The mixture is heated. Lower boiling point components, such as unreacted benzene and cumene, will distill first and can be collected in a separate fraction.

-

Fraction Collection: As the temperature rises, the diisopropylbenzene isomers will begin to distill. The boiling points are 203°C (meta), 205°C (ortho), and 210°C (para).[1]

-

Separation of p-DIPB: Due to its higher boiling point, p-diisopropylbenzene will be concentrated in the later fractions or as the residue in the distillation flask.

-

Further Purification: The fraction rich in p-diisopropylbenzene can be further purified by cooling it to induce crystallization, leveraging its high melting point (-17°C) compared to the other isomers (-57°C and -63°C).[1] The resulting crystals of pure p-DIPB can then be isolated by filtration.

-

Analysis: The purity of the separated fractions should be confirmed by gas chromatography or NMR spectroscopy.

References

- 1. Diisopropylbenzene - Wikipedia [en.wikipedia.org]

- 2. 1,3-Diisopropylbenzene | C12H18 | CID 7450 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,4-Diisopropylbenzene | C12H18 | CID 7486 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. DIISOPROPYLBENZENE (ALL ISOMERS) | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. 1,3-Diisopropylbenzene - Wikipedia [en.wikipedia.org]

- 6. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. EP1392628B1 - Production of diisopropylbenzene - Google Patents [patents.google.com]

- 9. chembk.com [chembk.com]

- 10. productcatalog.eastman.com [productcatalog.eastman.com]

- 11. hongrunplastics.com [hongrunplastics.com]

- 12. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 13. Page loading... [wap.guidechem.com]

- 14. solubilityofthings.com [solubilityofthings.com]

- 15. A review of drug isomerism and its significance - PMC [pmc.ncbi.nlm.nih.gov]

- 16. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 17. Part 9: Stereochemistry in Drug Discovery and Development – Chiralpedia [chiralpedia.com]

- 18. What is the application of stereochemistry in drug design? [synapse.patsnap.com]

- 19. US7102043B2 - Process for synthesizing diisopropylbenzene - Google Patents [patents.google.com]

- 20. 1,4-DIISOPROPYLBENZENE synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Alkylation of Cumene for the Production of 1,4-Diisopropylbenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective synthesis of 1,4-diisopropylbenzene (p-DIPB) through the alkylation of cumene (B47948) is a significant reaction in the petrochemical industry. 1,4-Diisopropylbenzene is a key intermediate in the production of various valuable chemicals, including hydroquinone, which has applications in polymerization inhibitors, antioxidants, and pharmaceuticals. This guide provides a comprehensive technical overview of the core principles, experimental protocols, and critical parameters involved in the alkylation of cumene to selectively produce 1,4-diisopropylbenzene. The process typically involves the reaction of cumene with propylene (B89431) over a solid acid catalyst, where shape-selective zeolites play a crucial role in maximizing the yield of the desired para-isomer.

Reaction Mechanism and Catalysis

The alkylation of cumene with propylene is an electrophilic aromatic substitution reaction. The process is catalyzed by solid acids, with zeolites being the preferred catalysts due to their high activity, stability, and shape-selective properties. The reaction proceeds through the formation of an isopropyl carbocation from propylene, which then attacks the aromatic ring of cumene.

The reaction yields a mixture of diisopropylbenzene isomers, primarily meta- (m-DIPB) and para- (p-DIPB), with smaller amounts of the ortho- (o-DIPB) isomer. The inherent thermodynamic equilibrium favors the meta-isomer. However, the use of shape-selective catalysts, such as medium-pore zeolites like ZSM-5 or large-pore zeolites like Beta (BEA) and Mordenite (MOR), can significantly enhance the selectivity towards the para-isomer. The constrained pore structures of these zeolites sterically hinder the formation of the bulkier meta- and ortho-isomers, favoring the more linear para-isomer.

Beyond the initial alkylation, the overall process often includes subsequent isomerization or transalkylation steps to convert the less desired m-DIPB into the more valuable p-DIPB, thereby maximizing the final product yield.

Data Presentation: Key Parameters and Product Distribution

The following tables summarize quantitative data from various studies on the alkylation of cumene and related reactions, highlighting the influence of catalyst type and reaction conditions on product selectivity.

| Catalyst | Temperature (°C) | Pressure (psig) | Cumene/Propylene Molar Ratio | p-DIPB / m-DIPB Ratio | Reference |

| Silica-Alumina | 174 | 700 | 6:1 - 8:1 | Not Specified | [1] |

| Zeolite BEA | 150-170 | 145-435 | Not Specified | Not Specified | [2] |

| Zeolite MOR | 210-215 | Not Specified | Not Specified | p-isomer predominates | [3][4] |

Table 1: Influence of Catalyst and Reaction Conditions on Diisopropylbenzene Production.

| Catalyst | Temperature (°C) | Benzene/1,4-DIPB Molar Ratio | 1,4-DIPB Conversion (%) | Cumene Selectivity (%) | Reference |

| Ce-modified Beta Zeolite | 220-320 | 5:1 | up to 94.69 | up to 83.82 | [5][6] |

| Ce-modified Zeolite X (nano) | 225-320 | 1:1 to 12.5:1 | 81.85 | 97 | [7][8] |

Table 2: Performance of Modified Zeolites in the Transalkylation of 1,4-Diisopropylbenzene with Benzene.

Experimental Protocols

Catalyst Preparation: H-Beta Zeolite

A common catalyst for shape-selective alkylation is the acidic form of Beta zeolite (H-Beta).

Materials:

-

Beta Zeolite (Na-form)

-

Ammonium (B1175870) Nitrate (B79036) (NH₄NO₃) solution (1 M)

-

Deionized water

Procedure:

-

Ion Exchange: The as-synthesized Beta zeolite (in sodium form) is subjected to ion exchange with a 1 M ammonium nitrate solution. The zeolite is stirred in the solution at 80°C for 2 hours. This process is typically repeated three times to ensure complete exchange of sodium ions with ammonium ions.

-

Washing and Drying: After ion exchange, the zeolite is thoroughly washed with deionized water until the washings are free of nitrate ions (as tested with a suitable indicator). The washed zeolite is then dried overnight in an oven at 120°C.

-